TOPKi-NBD -

TOPKi-NBD

Catalog Number: EVT-1536541
CAS Number:
Molecular Formula: C27H21N5O5S
Molecular Weight: 527.555
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TOPKi-NBD is a novel highly specific fluorescent TOPK inhibitor.
Source and Classification

TOPKi-NBD is derived from the conjugation of OTS514, a selective TOPK inhibitor, with 4-chloro-7-nitrobenzofuran, a fluorescent moiety. This modification allows for the visualization of TOPK activity within tumor environments. The compound falls under the classification of fluorescent probes and small molecule inhibitors used in cancer research and therapeutic development.

Synthesis Analysis

Methods and Technical Details:
The synthesis of TOPKi-NBD involves a nucleophilic substitution reaction where OTS514 is labeled with the fluorescent agent 4-chloro-7-nitrobenzofuran. The process yields TOPKi-NBD with a reported yield of 67% and a purity of 97% after purification via high-performance liquid chromatography (HPLC). The technical details include:

  1. Reagents Used:
    • OTS514 (the precursor inhibitor)
    • 4-chloro-7-nitrobenzofuran
  2. Reaction Conditions:
    • The reaction mixture is stirred at room temperature for approximately two hours.
    • Purification is conducted using HPLC to isolate the desired product.
  3. Characterization Techniques:
    • Nuclear Magnetic Resonance (NMR) spectroscopy
    • Mass spectrometry
    • HPLC for purity assessment

The final product was lyophilized to obtain an orange powder, confirming successful synthesis through various analytical techniques .

Molecular Structure Analysis

The molecular structure of TOPKi-NBD consists of the core structure of OTS514 linked to the nitrobenzofuran moiety. The characterization data includes:

  • Molecular Formula: C₁₈H₁₉N₄O₃S
  • Molecular Weight: Approximately 373.43 g/mol
  • NMR Data:
    • Key chemical shifts include δ 11.11 (s, 1H, -NH) and δ 8.48 (d, J = 8.4 Hz, 1H, -CH Ar).

The structural integrity and purity were confirmed through HPLC retention times, showing distinct elution profiles for TOPKi-NBD compared to its precursors .

Chemical Reactions Analysis

TOPKi-NBD primarily functions through its interaction with TOPK, inhibiting its kinase activity. Key reactions include:

  1. Binding Affinity:
    • EC50 values for TOPKi-NBD were found to be similar to those of OTS514 (EC50 = 0.49 μM for TOPKi-NBD vs. EC50 = 0.47 μM for OTS514), indicating that the fluorescent labeling does not significantly alter its binding properties.
  2. In Vivo Imaging:
    • Upon systemic administration in animal models, TOPKi-NBD demonstrated specific uptake in tumor tissues, allowing for effective imaging of colorectal cancer cells.
  3. Blocking Controls:
    • Experiments using excess unlabeled OTS514 confirmed the specificity of TOPKi-NBD's binding to TOPK .
Mechanism of Action

TOPKi-NBD exerts its effects by selectively inhibiting TOPK activity, which plays a crucial role in various signaling pathways related to cell proliferation and survival in cancer cells. The mechanism involves:

  • Inhibition of Kinase Activity: By binding to the ATP-binding site of TOPK, it prevents phosphorylation events that lead to tumor growth.
  • Impact on Signaling Pathways: TOPK is involved in MAPK and PI3K/AKT pathways; inhibition can disrupt these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Orange powder
  • Solubility: Soluble in organic solvents like methanol

Chemical Properties:

  • Stability under physiological conditions has been confirmed.
  • LogP values indicate moderate lipophilicity, which may facilitate cellular uptake.

Analytical Data:

  • Purity assessed at 97% via HPLC.
  • Characterization confirmed through NMR and mass spectrometry .
Applications

TOPKi-NBD holds significant potential in scientific research and clinical applications:

  1. Tumor Imaging: Its fluorescent properties allow for real-time imaging during surgical procedures, aiding in tumor delineation.
  2. Cancer Research: As a selective inhibitor of TOPK, it serves as a valuable tool for studying the role of this kinase in cancer biology.
  3. Therapeutic Development: The compound could be developed further into therapeutic agents targeting cancers with high TOPK expression levels.
Introduction to TOPK as a Molecular Target in Oncology

Biological Significance of T-LAK Cell-Originated Protein Kinase (TOPK)

Role in Cell Cycle Regulation and Tumorigenesis

TOPK (T-LAK cell-originated protein kinase), also known as PBK (PDZ-binding kinase), is a serine/threonine kinase belonging to the mitogen-activated protein kinase kinase (MAPKK) family. This enzyme plays a pivotal role in regulating mitotic progression through multiple mechanisms. During mitosis, TOPK is activated by the CDK1/cyclin B1 complex, which triggers phosphorylation cascades essential for cytokinesis. Specifically, TOPK phosphorylates histone H3 at Ser10 to facilitate chromatin condensation and interacts with polycomb repressive complex 1 (PRC1) to regulate chromosomal segregation [1] [3]. In cancer cells, TOPK-mediated signaling pathways (including ERK, JNK, and p38 MAPK) become dysregulated, leading to uncontrolled proliferation. The TOPK-ERK2 feedback loop is particularly significant as it bypasses typical Raf/MEK/ERK regulatory mechanisms, enabling transformation and tumorigenesis independent of B-Raf or C-Raf activation [3] [5]. Genetic silencing of TOPK induces cytokinetic defects, G2/M arrest, and apoptosis in malignant cells, confirming its fundamental role in cancer cell viability [1] [7].

Overexpression in Malignancies and Prognostic Implications

TOPK exhibits a distinctive overexpression pattern across diverse malignancies while remaining nearly undetectable in most normal adult tissues (except testis and placenta). This tumor-specific expression profile positions TOPK as both a therapeutic target and prognostic biomarker. Table 1 summarizes key clinical correlations:

Table 1: TOPK Overexpression in Human Cancers and Clinical Significance

Cancer TypeOverexpression RatePrognostic CorrelationKey Clinical References
Colorectal Cancer83.3% (55/66 cases)Shorter OS (HR=2.7; P<0.001)Zykova et al. (2017) [1]
Osteosarcoma83.3% (55/66 cases)Metastasis (P=0.003); Shorter OS (P=0.001)Lee et al. (2021) [7]
Breast Cancer90.1% (182/202 cases)Reduced DFS (P<0.001); HER2+ associationQiao et al. (2022) [9]
Glioblastoma>80%Radioresistance; Stemness maintenanceKruthika et al. (2018) [3]

Mechanistically, TOPK overexpression drives epithelial-mesenchymal transition (EMT) via β-catenin/TCF-mediated upregulation of matrix metalloproteinases (MMP-2/-9) and enhances DNA damage response pathways involving p-ATM and p-CDK1 [7] [8]. In breast cancer, TOPK expression correlates positively with HER2 status and Ki-67 index, indicating roles in proliferation and therapy resistance [9].

Rationale for TOPK-Targeted Molecular Imaging

Tumor-Specific Expression Patterns

The exceptional tumor-to-normal tissue contrast in TOPK expression provides a compelling rationale for molecular imaging applications. Transcriptomic analyses reveal TOPK mRNA levels are 10-100× higher in colorectal, ovarian, and lung cancers compared to adjacent normal tissues [1] [7]. In glioblastoma, TOPK ranks among the top 5 stemness signature genes, with expression confined to proliferative neurogenic precursors rather than differentiated neurons [3] [5]. This specificity extends to protein localization: immunohistochemical studies demonstrate cytoplasmic TOPK expression in >90% of breast cancer specimens, while normal breast tissue shows negligible signal [9]. Such differential expression enables precise tumor delineation, particularly for intraoperative guidance where real-time discrimination of malignant versus healthy tissue is critical.

Limitations of Conventional TOPK Inhibitors in Diagnostic Applications

Despite therapeutic promise, first-generation TOPK inhibitors face significant limitations in diagnostic utility:

  • Pharmacokinetic Challenges: Small-molecule inhibitors like OTS514 and HI-TOPK-032 exhibit suboptimal solubility and metabolic instability, limiting in vivo bioavailability and imaging contrast [1] [3].
  • Lack of Imaging Modality: Therapeutic inhibitors (e.g., pantoprazole, ADA-07) lack reporter moieties, preventing real-time visualization of target engagement or distribution [1] [9].
  • Insufficient Specificity: Early inhibitors show off-target kinase activity (IC50 ratios <10 for related MAPKs), reducing signal-to-background ratios in imaging applications [3].

These constraints necessitate molecular probes that retain inhibitory potency while incorporating detectable labels for non-invasive tracking.

Properties

Product Name

TOPKi-NBD

IUPAC Name

(R)-8-Hydroxy-6-methyl-9-(4-(1-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propan-2-yl)phenyl)thieno[2,3-c]quinolin-4(5H)-one

Molecular Formula

C27H21N5O5S

Molecular Weight

527.555

InChI

InChI=1S/C27H21N5O5S/c1-13-11-20(33)21(22-17-9-10-38-26(17)27(34)29-23(13)22)16-5-3-15(4-6-16)14(2)12-28-18-7-8-19(32(35)36)25-24(18)30-37-31-25/h3-11,14,28,33H,12H2,1-2H3,(H,29,34)/t14-/m0/s1

InChI Key

XJDHLLYAVMWUKT-AWEZNQCLSA-N

SMILES

O=C1NC2=C(C(C3=CC=C([C@@H](C)CNC4=CC=C([N+]([O-])=O)C5=NON=C54)C=C3)=C(O)C=C2C)C6=C1SC=C6

Solubility

Soluble in DMSO

Synonyms

TOPKi-NBD

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.